Boc-D-tyrosine

描述

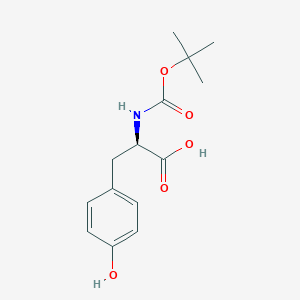

It is commonly used in peptide synthesis as a protected form of D-tyrosine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during the synthesis process . This compound is a white to off-white crystalline solid, with a molecular formula of C14H19NO5 and a molecular weight of 281.30 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Boc-D-tyrosine can be synthesized through the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs at room temperature with vigorous stirring to ensure complete conversion. The reaction mixture is then extracted and purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize impurities and maximize the purity of the final product .

化学反应分析

Types of Reactions: Boc-D-tyrosine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Deprotection: D-tyrosine.

Substitution: Substituted tyrosine derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

Overview : Boc-D-tyrosine is a crucial building block in the synthesis of peptides. Its protected form allows for selective reactions during the assembly of peptide chains.

Applications :

- Therapeutic Proteins : It is widely used in developing therapeutic proteins and biologics, facilitating the incorporation of tyrosine residues into peptide sequences.

- Chemical Stability : The Boc (tert-butyloxycarbonyl) protecting group enhances the stability of the amino acid during synthesis, making it easier to handle under various conditions .

Drug Development

Overview : The structural similarity of this compound to neurotransmitters makes it a valuable compound in pharmaceutical research.

Applications :

- Neurological Disorders : Researchers utilize this compound to design novel drug candidates targeting neurological disorders, leveraging its ability to mimic natural neurotransmitter functions .

- Synthetic Lethality : In cancer therapy, compounds derived from this compound are being explored for their potential to act as synthetic lethal agents against specific tumor types .

Bioconjugation

Overview : Bioconjugation involves attaching biomolecules to drugs or other therapeutic agents to enhance their efficacy and delivery.

Applications :

- Protein Modification : this compound is increasingly recognized for its role in tyrosine bioconjugation strategies, which allow for site-selective modifications of proteins. This capability is crucial for developing multifunctional therapeutics .

- Enhanced Delivery Systems : By conjugating drugs with biomolecules using this compound, researchers can improve the pharmacokinetics and biodistribution of therapeutic agents .

Cancer Research

Overview : The potential of this compound in cancer research is being actively explored due to its ability to influence enzyme activity related to tumor growth.

Applications :

- Enzyme Modulation : Studies indicate that this compound can modify the activity of certain enzymes involved in cancer progression, making it a candidate for targeted therapies .

- Combination Therapies : The compound's properties are being investigated in combination with other agents to enhance therapeutic outcomes in cancer treatment .

Analytical Chemistry

Overview : this compound serves as a model compound in analytical methods for studying amino acids and protein structure.

Applications :

- Behavioral Studies of Amino Acids : It is utilized in various analytical techniques to gain insights into the behavior and interactions of amino acids and their derivatives, contributing to a better understanding of protein folding and function .

- Spectroscopic Analysis : Researchers employ spectroscopic methods involving this compound to analyze protein conformations and interactions within biological systems .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Peptide Synthesis | Building block for therapeutic proteins; enhances stability during synthesis |

| Drug Development | Novel drug candidates for neurological disorders; synthetic lethality in cancer therapy |

| Bioconjugation | Site-selective protein modifications; improved drug delivery systems |

| Cancer Research | Modulation of enzyme activity; potential for targeted therapies |

| Analytical Chemistry | Insights into amino acid behavior; protein structure analysis |

Case Studies and Research Insights

- Cancer Therapeutics Development :

- Bioconjugation Techniques :

- Cosmetic Applications :

作用机制

The primary function of Boc-D-tyrosine in peptide synthesis is to protect the amino group of D-tyrosine from unwanted reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the stepwise synthesis of peptides . In biological systems, D-tyrosine can inhibit the metabolic activity of certain bacteria and exhibit antimetabolic effects in animals .

相似化合物的比较

**Similar Comp

生物活性

Boc-D-tyrosine (N-tert-butoxycarbonyl-D-tyrosine) is an important derivative of the amino acid tyrosine, widely utilized in biochemical research and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

This compound is characterized by its structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group of D-tyrosine. Its molecular formula is with a molecular weight of 281.31 g/mol. The Boc group enhances the stability and solubility of D-tyrosine in various chemical reactions, making it a valuable intermediate in peptide synthesis.

Synthesis Methods:

- Boc Protection : The Boc group is typically introduced using Boc anhydride in the presence of a base, which protects the amino group while leaving the carboxylic acid free for further reactions.

- Coupling Reactions : this compound can be incorporated into peptides through standard coupling methods such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling techniques.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis, particularly in the development of bioactive peptides and pharmaceuticals.

Enzymatic Interactions

Recent studies have shown that this compound can be effectively utilized in enzymatic reactions. For instance, research on Bacillus stearothermophilus tyrosyl-tRNA synthetase indicates that it can catalyze the activation of both D- and L-tyrosine. However, D-tyrosine exhibits lower binding affinity compared to L-tyrosine, with a dissociation constant () of approximately 102 µM for D-tyrosine, indicating its potential utility in studying enzyme specificity and kinetics .

Peptide Synthesis

This compound is extensively used in synthesizing peptides that exhibit specific biological activities, including:

- Opioid Ligands : Derivatives such as 2′,6′-dimethyl-L-tyrosine have been synthesized using this compound as a precursor, leading to compounds with significant binding affinity at mu-opioid receptors (MOR), which are crucial for pain management therapies .

Case Studies

- Opioid Development : A study demonstrated that incorporating this compound into synthetic opioid ligands improved their potency and selectivity at MOR while reducing side effects associated with traditional opioids. This highlights the strategic importance of this compound in drug design .

- Radical Acylation Reactions : Research has explored the use of this compound in radical acylation reactions under aqueous conditions, showcasing its versatility as a substrate for modifying biomolecules while maintaining high yields .

Research Findings

A detailed examination of various studies reveals several key findings regarding the biological activity and applications of this compound:

属性

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUSIJNWNXLQQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-80-1 | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of Boc-D-tyrosine influence the synthesis of aminopeptidase inhibitors?

A2: Aminopeptidase inhibitors often require specific stereochemistry for optimal activity. Starting with this compound, a chiral building block, ensures the desired stereochemical configuration is retained throughout the synthesis. For instance, utilizing this compound allowed researchers to synthesize the naturally occurring alkaloid (-)-aphanorphine, which possesses a specific stereochemical arrangement crucial for its biological activity. [] This highlights the importance of this compound in constructing molecules with defined three-dimensional structures, essential for targeted biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。